synthesis and characterization of 4-phenoxymethyl-tetrahydropyran
synthesis and characterization of 4-phenoxymethyl-tetrahydropyran
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxymethyl-tetrahydropyran
This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 4-phenoxymethyl-tetrahydropyran, a molecule of interest for researchers in medicinal chemistry and materials science. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making the development of versatile synthetic routes to its derivatives a critical endeavor.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale that inform the chosen protocols, ensuring a reproducible and well-understood experimental design.
Part 1: Strategic Synthesis via Williamson Etherification
The construction of the ether linkage is the central challenge in synthesizing 4-phenoxymethyl-tetrahydropyran. A retrosynthetic analysis points to the Williamson ether synthesis as the most robust and logical approach. This classic yet powerful method forms an ether from an organohalide and an alkoxide.[4][5]
The strategy involves the reaction between the sodium salt of 4-(hydroxymethyl)tetrahydropyran and a suitable phenyl halide, or the reaction of sodium phenoxide with a 4-(halomethyl)-tetrahydropyran derivative. The latter is mechanistically preferred. The Williamson synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is most efficient with primary alkyl halides.[4][6] Using a 4-(halomethyl)-tetrahydropyran ensures the reaction occurs at a primary carbon, minimizing the risk of competing elimination (E2) reactions that can plague reactions with secondary or tertiary halides.[6]
Reaction Mechanism and Rationale
The synthesis is a two-step, one-pot process.
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Deprotonation: The first step is the deprotonation of the starting alcohol, 4-(hydroxymethyl)tetrahydropyran, to form a potent nucleophile, the corresponding alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose.[6][7] The reaction is performed in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), which effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[6][8]
-
Nucleophilic Substitution (SN2): The resulting sodium (tetrahydropyran-4-yl)methoxide then attacks an electrophilic phenyl source. While a simple halobenzene like bromobenzene could be used, the reaction would be slow. A more effective electrophile is benzyl bromide, which possesses a primary halide activated by the adjacent phenyl ring, leading to a more efficient SN2 displacement. For the synthesis of the target molecule, we will react the sodium salt of phenol (sodium phenoxide) with a 4-(halomethyl)tetrahydropyran, for instance, 4-(bromomethyl)tetrahydropyran. This aligns with the principle of using a primary halide for optimal SN2 efficiency.
Caption: The SN2 mechanism for the synthesis of 4-phenoxymethyl-tetrahydropyran.
Detailed Experimental Protocol
This protocol describes the synthesis starting from phenol and 4-(bromomethyl)tetrahydropyran.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Phenol | 94.11 | 0.94 g | 10.0 | 1.0 |
| Sodium Hydride (60% disp.) | 40.00 | 0.44 g | 11.0 | 1.1 |
| 4-(Bromomethyl)tetrahydropyran | 179.05 | 1.79 g | 10.0 | 1.0 |
| Anhydrous DMF | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| 1 M NaOH (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
Procedure:
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add phenol (0.94 g, 10.0 mmol).
-
Solvation: Add 50 mL of anhydrous DMF to the flask and stir until the phenol has completely dissolved.
-
Deprotonation: Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Stir the resulting suspension at room temperature for 30 minutes until gas evolution ceases, indicating the formation of sodium phenoxide.
-
Nucleophilic Substitution: Add 4-(bromomethyl)tetrahydropyran (1.79 g, 10.0 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and allow it to stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 4-phenoxymethyl-tetrahydropyran as a clear oil.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow from synthesis to full structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted NMR Data (in CDCl₃):
| ¹H NMR | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.35 - 7.25 | Multiplet | 2H | H on C2', C6' |
| Ar-H | 7.00 - 6.90 | Multiplet | 3H | H on C3', C4', C5' |
| O-CH₂ -Ar | 3.85 | Doublet | 2H | H on C7 |
| O-CH₂ (axial) | 3.95 | Doublet of Doublets | 2H | H on C2, C6 (axial) |
| O-CH₂ (equatorial) | 3.40 | Doublet of Triplets | 2H | H on C2, C6 (equatorial) |
| CH | 2.00 - 1.85 | Multiplet | 1H | H on C4 |
| CH₂ (axial) | 1.80 - 1.70 | Multiplet | 2H | H on C3, C5 (axial) |
| CH₂ (equatorial) | 1.50 - 1.35 | Quartet of Doublets | 2H | H on C3, C5 (equatorial) |
| ¹³C NMR | Shift (δ, ppm) | Assignment |
| Ar C -O | 158.8 | C1' |
| Ar C H | 129.5 | C3', C5' |
| Ar C H | 121.0 | C4' |
| Ar C H | 114.6 | C2', C6' |
| O-C H₂-Ar | 72.5 | C7 |
| O-C H₂ | 67.9 | C2, C6 |
| C H | 35.5 | C4 |
| C H₂ | 30.8 | C3, C5 |
Note: Predicted shifts are estimates and may vary slightly in experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption bands confirm the presence of the ether linkage and the aromatic and aliphatic components.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3060 - 3030 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1600 & 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1245 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |
| 1100 - 1050 | Strong | C-O-C Stretch | Aliphatic Ether[9] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides the exact molecular weight, confirming the elemental composition.[10][11]
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
-
Expected [M+H]⁺ Ion: 193.1223 (Calculated for C₁₂H₁₇O₂⁺)
-
Expected [M+Na]⁺ Ion: 215.1042 (Calculated for C₁₂H₁₆O₂Na⁺)
Fragmentation Analysis: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the molecule. The most likely fragmentation pathways include:
-
Cleavage of the benzylic ether bond to give a phenoxy radical and a tetrahydropyranylmethyl cation (m/z 99).
-
Formation of a tropylium ion (m/z 91) from the benzyl fragment.
-
Loss of the phenoxy group to give a fragment at m/z 99.
Part 3: Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[7]
-
Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
4-(Bromomethyl)tetrahydropyran: A lachrymator and irritant. Handle with care in a fume hood.
Conclusion
The synthesis of 4-phenoxymethyl-tetrahydropyran can be reliably achieved through the Williamson ether synthesis, a method that offers high efficiency when reaction partners are chosen to favor the SN2 mechanism. The identity and purity of the final product are definitively confirmed through a combination of NMR and IR spectroscopy and high-resolution mass spectrometry. This guide provides the necessary strategic insights and detailed protocols for researchers to successfully synthesize and characterize this valuable chemical building block.
References
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Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
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Tasks in NMR data analysis for Nature Products. (2022, April 27). SlideShare. [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]
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Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra. (2013, July 15). PubMed. [Link]
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Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]
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